molecular formula C12H13NO4 B2893646 Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate CAS No. 1708179-07-0

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B2893646
CAS No.: 1708179-07-0
M. Wt: 235.239
InChI Key: AYMBZJGKDNSIII-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a complex organic compound belonging to the benzoxazepine family. This compound features a benzene ring fused to a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Its molecular structure is characterized by a carboxylate group and a ketone functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzoxazepine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and bacterial infections.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Another benzoxazepine derivative with similar structural features.

  • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (Temozolomide): A compound used in cancer treatment with a similar molecular framework.

Uniqueness: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate stands out due to its specific structural features and reactivity

Properties

IUPAC Name

methyl 4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBZJGKDNSIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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